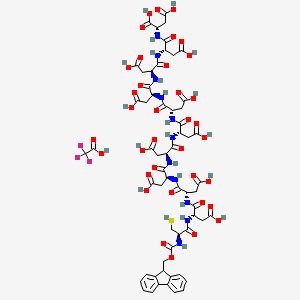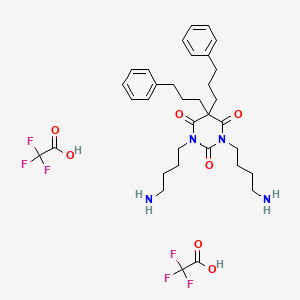
1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid is a complex organic compound that features a diazinane ring with multiple substituents
Vorbereitungsmethoden
The synthesis of 1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the diazinane ring, followed by the introduction of the aminobutyl and phenylpropyl groups. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other diazinane derivatives with different substituents. Compared to these compounds, 1,3-Bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid is unique due to its specific substituent pattern, which may confer distinct chemical and biological properties. Some similar compounds include:
- 1,3-Diazacyclohexane derivatives
- Phenylpropyl-substituted diazinanes
- Aminobutyl-substituted diazinanes
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C34H44F6N4O7 |
|---|---|
Molekulargewicht |
734.7 g/mol |
IUPAC-Name |
1,3-bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H42N4O3.2C2HF3O2/c31-21-7-9-23-33-27(35)30(19-11-17-25-13-3-1-4-14-25,20-12-18-26-15-5-2-6-16-26)28(36)34(29(33)37)24-10-8-22-32;2*3-2(4,5)1(6)7/h1-6,13-16H,7-12,17-24,31-32H2;2*(H,6,7) |
InChI-Schlüssel |
OAXMHUVVOYDISV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC2(C(=O)N(C(=O)N(C2=O)CCCCN)CCCCN)CCCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


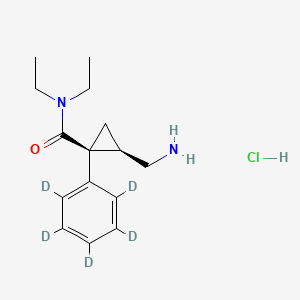
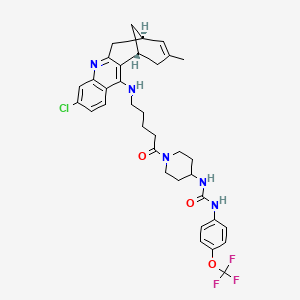
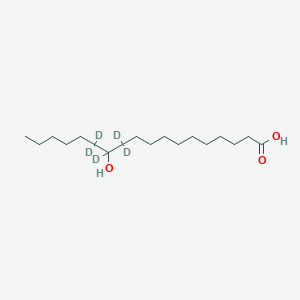
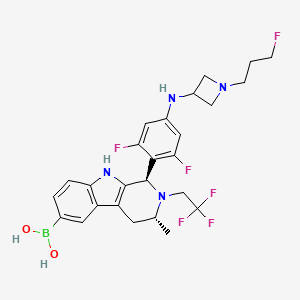
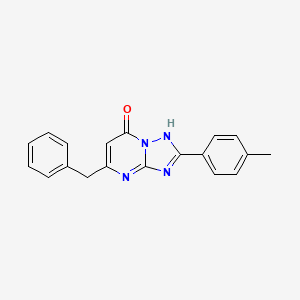
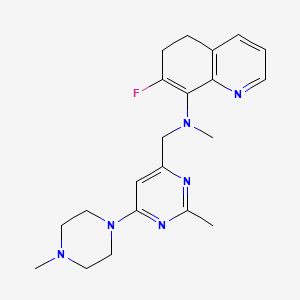
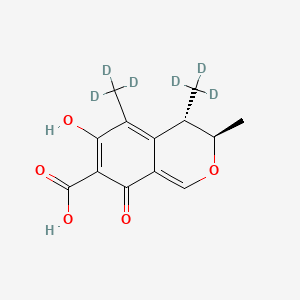
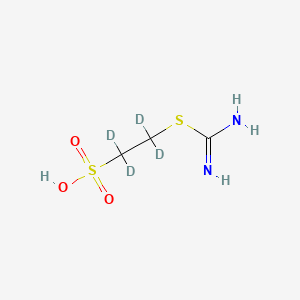
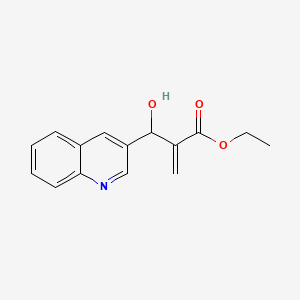


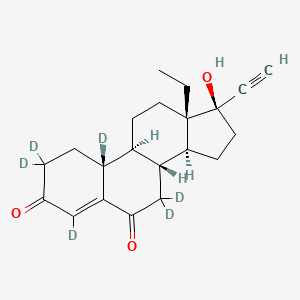
![(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12412424.png)
